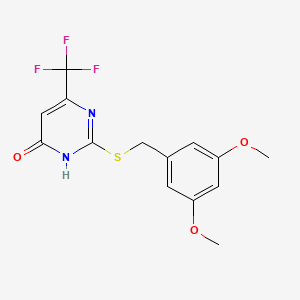
2-((3,5-dimethoxybenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to "2-((3,5-dimethoxybenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one" often involves multi-step chemical reactions, starting from basic aromatic or heterocyclic substrates. For instance, derivatives of pyrimidin-4(3H)-one have been synthesized through condensation reactions of appropriate amines and intermediates under specific conditions (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Molecular Structure Analysis
The molecular structure of pyrimidin-4(3H)-one derivatives, including those with substitutions at various positions, is crucial for understanding their chemical behavior and biological activity. X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations are commonly employed to elucidate their structure. For example, specific derivatives have been characterized using X-ray diffraction, revealing insights into their geometric parameters and intermolecular interactions (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).
Chemical Reactions and Properties
Pyrimidin-4(3H)-one compounds undergo various chemical reactions, including alkylation, condensation, and nucleophilic substitution, which modify their chemical properties and biological activities. Their reactivity is influenced by the substituents present on the pyrimidine ring and the surrounding chemical environment. Notably, specific pyrimidin-4(3H)-one derivatives exhibit antitumor and antiviral activities, underscoring the significance of their chemical properties in medicinal chemistry (Novikov, Ozerov, Sim, & Buckheit, 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The chemical compound 2-((3,5-dimethoxybenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one and its derivatives have been explored for various applications in scientific research, primarily focusing on their synthesis and potential biological activities. Notably, these compounds have shown promise in the areas of antiviral, antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and antitumor activities, showcasing their versatility in medicinal chemistry.
Antiviral Activity
The synthesis of derivatives containing the pyrimidin-4(3H)-one scaffold has demonstrated virus-inhibiting properties, particularly against the human immunodeficiency virus (HIV-1), by suppressing its reproduction in vitro (Novikov et al., 2004).
Antibacterial and Antifungal Activity
Novel benzothiazole pyrimidine derivatives synthesized from the core compound have shown excellent in vitro antibacterial and antifungal activities, surpassing standard drugs in efficacy (Maddila et al., 2016).
Anti-inflammatory and Analgesic Properties
Research on benzodifuranyl derivatives derived from visnaginone and khellinone has highlighted their significant anti-inflammatory and analgesic activities, with some compounds showing high COX-2 inhibitory activity (Abu‐Hashem et al., 2020).
Anticonvulsant and Antidepressant Activities
Pyrido[2,3-d]pyrimidine derivatives have been identified as potential anticonvulsants and antidepressants, with some showing greater efficacy than the reference drug, carbamazepine, in pharmacological tests (Zhang et al., 2016).
Antitumor Activity
The synthesis of benzo[6″,7″]cyclohepta[1″,2″:4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones revealed compounds with potent antitumor activity against liver and breast cancer cell lines (Edrees & Farghaly, 2017).
Eigenschaften
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S/c1-21-9-3-8(4-10(5-9)22-2)7-23-13-18-11(14(15,16)17)6-12(20)19-13/h3-6H,7H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCECVCVFYINQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CC(=O)N2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


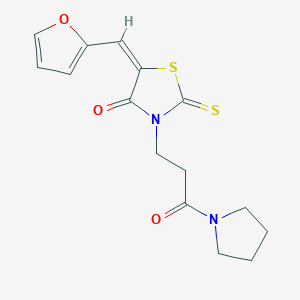
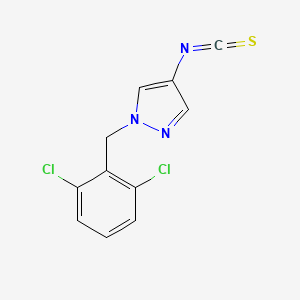
![(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2483081.png)
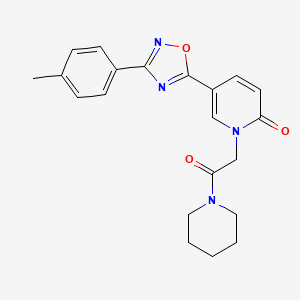

![N'-cyclopentyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2483089.png)
![4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide](/img/structure/B2483090.png)
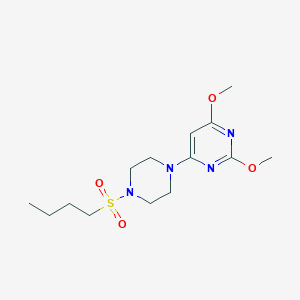
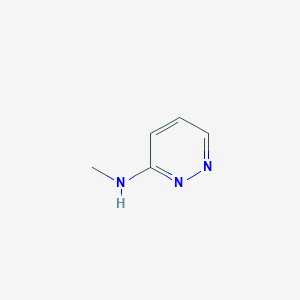
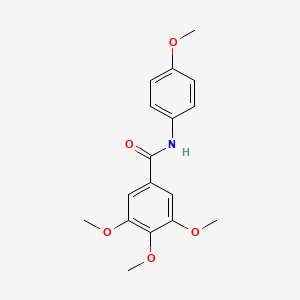
![Tert-butyl (3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B2483096.png)
![2-hydroxy-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide](/img/structure/B2483099.png)
